molecular formula C9H11BrN2O2 B2825642 Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate CAS No. 1289041-10-6

Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate

Cat. No. B2825642
CAS RN: 1289041-10-6
M. Wt: 259.103
InChI Key: TXSKQSRRNHZQES-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate is a chemical compound with the CAS Number: 1289041-10-6 . It has a molecular weight of 259.1 and its IUPAC name is ethyl [(3-bromo-2-pyridinyl)amino]acetate . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O2/c1-2-14-8(13)6-12-9-7(10)4-3-5-11-9/h3-5H,2,6H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 259.1 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds This compound is utilized in the synthesis of various heterocyclic structures, such as imidazo[1,2-a]pyridines and pyridopyridazines, which have shown potential in medicinal chemistry for their pharmacological activities. The reactivity of 2-aminopyridine, a related molecule, with different acylating agents, highlights the utility of ethyl 2-[(3-bromopyridin-2-yl)amino]acetate in synthesizing diverse bioactive molecules (Asadi et al., 2021; Abignente et al., 1976).

Chemodivergent Synthesis It's also pivotal in chemodivergent synthesis strategies, enabling the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under varying conditions, showcasing its versatility in organic synthesis and the potential creation of libraries of compounds for further pharmacological testing (Liu et al., 2019).

Anticancer Agents Further research has explored its derivatives for potential anticancer properties, with studies on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines indicating effects on cell proliferation and survival in cancer models. These findings underscore the importance of such compounds in developing new therapeutic agents (Temple et al., 1983).

Antiinflammatory and Analgesic Activities Research into imidazo[1,2-a]pyrazine derivatives, synthesized using this compound or its analogs, has demonstrated significant antiinflammatory and analgesic activities. This suggests its role in the development of new pharmaceuticals for managing pain and inflammation (Abignente et al., 1992).

Photophysical Properties The compound's derivatives have also been studied for their photophysical properties, which could have implications in materials science, particularly in the development of fluorescent markers and optical materials. This aspect highlights the compound's utility beyond biomedical applications, extending to materials engineering and design (Ershov et al., 2019).

Safety and Hazards

The safety information for Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-[(3-bromopyridin-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-8(13)6-12-9-7(10)4-3-5-11-9/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKQSRRNHZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289041-10-6
Record name ethyl 2-[(3-bromopyridin-2-yl)amino]acetate
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